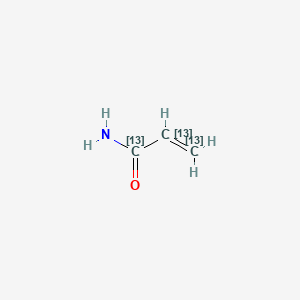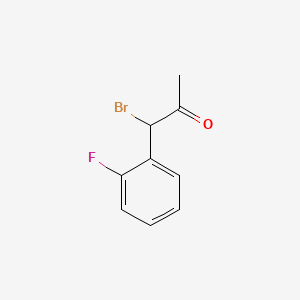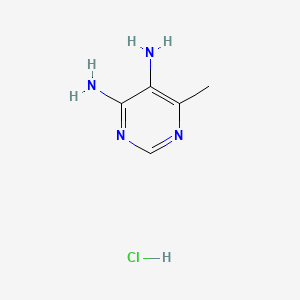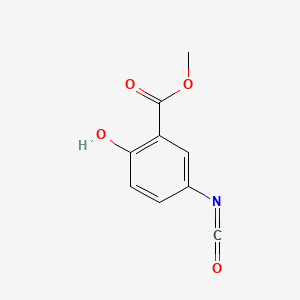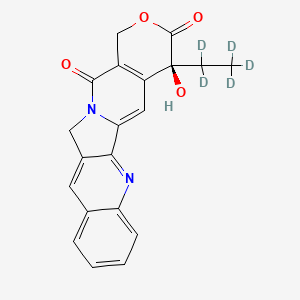
(S)-(+)-Camptothecin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-(S)-Camptothecin-d5 (CPT-d5) is an analog of the natural product camptothecin (CPT) and is a member of the camptothecin family of compounds. CPT-d5 is a potent inhibitor of topoisomerase I (Top1), an enzyme involved in DNA replication and repair. CPT-d5 is a potent anti-cancer drug and has been used in the treatment of various types of cancer, including lung, breast, and ovarian. CPT-d5 has also been used in the treatment of other diseases such as malaria, rheumatoid arthritis, and multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-Camptothecin-d5 has been widely used in scientific research as an inhibitor of Top1. This compound has been used to study the structure, function, and regulation of Top1, as well as its role in DNA replication and repair. This compound has also been used to study the effects of Top1 inhibition on cell cycle progression and apoptosis. In addition, this compound has been used to study the effect of Top1 inhibitors on cancer cell growth and survival.
Wirkmechanismus
(S)-(+)-Camptothecin-d5 binds to the active site of Top1 and inhibits its activity. This compound binds to the enzyme, forming a covalent bond between the drug and the enzyme. This covalent bond prevents the enzyme from cleaving the DNA strand, which prevents DNA replication and repair.
Biochemical and Physiological Effects
This compound inhibits Top1 and prevents DNA replication and repair. This inhibition of Top1 leads to cell cycle arrest, apoptosis, and decreased cell proliferation. This compound has also been shown to induce oxidative stress and DNA damage, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-(+)-Camptothecin-d5 is a potent inhibitor of Top1 and has been used extensively in scientific research. The advantages of using this compound in laboratory experiments include its high potency and selectivity for Top1, its stability in solution, and its low toxicity. The main limitation of this compound is its racemic nature, which can complicate the analysis of the results.
Zukünftige Richtungen
1. Development of novel (S)-(+)-Camptothecin-d5 derivatives with improved potency and selectivity for Top1.
2. Investigation of the mechanism of this compound-mediated Top1 inhibition.
3. Exploration of the potential of this compound as a targeted cancer therapy.
4. Investigation of the effects of this compound on other enzymes involved in DNA replication and repair.
5. Development of this compound analogs with improved pharmacokinetics and pharmacodynamics.
6. Investigation of the effects of this compound on other diseases, such as malaria, rheumatoid arthritis, and multiple sclerosis.
7. Exploration of the potential of this compound as an anti-viral agent.
8. Investigation of the effects of this compound on the immune system.
9. Investigation of the effects of this compound on gene expression.
10. Investigation of the effects of this compound on stem cell differentiation.
Synthesemethoden
(S)-(+)-Camptothecin-d5 is synthesized using a modified version of the original synthesis method developed by A. S. Al-Sarraf and colleagues in 1985. In this method, this compound is synthesized from camptothecin and 5-bromo-2-deoxyuridine (BrUdR). The reaction is catalyzed by a palladium-catalyzed cross-coupling reaction, followed by a deprotection reaction. The final product is a racemic mixture of this compound, which can be separated into its enantiomers using chiral chromatography.
Eigenschaften
IUPAC Name |
(19S)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-CWDCNSFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate](/img/structure/B589950.png)
![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aS-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/no-structure.png)

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)
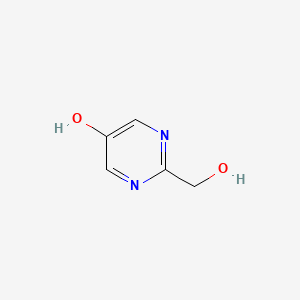
![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)
